Home > Products > Screening Compounds P136819 > (-)-Butorphanol-d6
(-)-Butorphanol-d6 -

(-)-Butorphanol-d6

Catalog Number: EVT-13573282
CAS Number:
Molecular Formula: C21H29NO2
Molecular Weight: 333.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butorphanol was first synthesized in the early 1970s and received medical approval in 1979. It is classified under several categories, including:

  • Opioid Analgesics: Used for pain relief.
  • Mixed Agonist/Antagonist Opioids: Exhibits both agonistic and antagonistic effects at different opioid receptors.
  • Phenanthrenes: A subclass of polycyclic aromatic hydrocarbons.

The chemical formula for (-)-butorphanol-d6 is C21H23D6NO2C_{21}H_{23}D_6NO_2, indicating the presence of deuterium isotopes, which are used to trace metabolic pathways and enhance analytical detection methods.

Synthesis Analysis

Methods of Synthesis

The synthesis of (-)-butorphanol-d6 typically involves the deuteration of the parent compound butorphanol. This can be achieved through various methods, including:

  1. Deuterated Reagents: Utilizing deuterated solvents or reagents during the synthesis process to incorporate deuterium into specific positions on the butorphanol molecule.
  2. Catalytic Hydrogenation: Employing catalysts that facilitate the replacement of hydrogen atoms with deuterium atoms.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. The process often involves multiple steps, including:

  • Formation of key intermediates.
  • Purification through chromatography techniques.
  • Characterization via nuclear magnetic resonance spectroscopy to confirm deuteration.
Molecular Structure Analysis

Structure and Data

The molecular structure of (-)-butorphanol-d6 is similar to that of butorphanol, with modifications reflecting the presence of deuterium. The structural formula can be represented as follows:

 Butorphanol d6 C21H23D6NO2\text{ Butorphanol d6 }C_{21}H_{23}D_6NO_2

Key structural features include:

  • A morphinan backbone.
  • Hydroxyl groups at positions 3 and 14.
  • A cyclobutylmethyl substituent at position 17.

Data

  • Molecular Weight: Approximately 335.48 g/mol (considering deuterium).
  • Chemical Properties: Exhibits significant lipophilicity, affecting its absorption and distribution in biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

(-)-Butorphanol-d6 participates in various chemical reactions typical of opioid compounds, including:

  1. Metabolism: Primarily metabolized in the liver through hydroxylation and glucuronidation processes.
  2. Receptor Binding: Binds selectively to mu-opioid receptors as a partial agonist and kappa-opioid receptors as a full agonist.

The metabolic pathways can be traced using mass spectrometry, leveraging the distinct mass shifts associated with deuterated compounds.

Mechanism of Action

Process and Data

The mechanism of action for (-)-butorphanol-d6 involves interaction with opioid receptors in the central nervous system. It exhibits:

  • Partial Agonism at Mu-Opioid Receptors: This leads to analgesic effects without the full spectrum of side effects associated with full agonists.
  • Agonistic Activity at Kappa-Opioid Receptors: Contributes to its analgesic properties while potentially mitigating some adverse effects like respiratory depression.

Data indicate that (-)-butorphanol-d6 has a higher binding affinity for kappa receptors compared to mu receptors, which may influence its therapeutic profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels due to its ionic nature.

Chemical Properties

  • pH Stability: Stable within a pH range conducive for pharmaceutical formulations (typically between 4.5 and 5.5).
  • Partition Coefficient: The n-octanol/water partition coefficient indicates significant lipophilicity, facilitating membrane permeability.

Relevant analyses often include stability studies under various environmental conditions (temperature, light exposure) to ensure product integrity over time.

Applications

Scientific Uses

(-)-Butorphanol-d6 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding drug metabolism and distribution using deuterated analogs.
  • Analytical Chemistry: Enhancing sensitivity in mass spectrometric analyses for detecting butorphanol levels in biological samples.
  • Clinical Research: Investigating pain management protocols and opioid receptor interactions without confounding variables from non-deuterated forms.
Synthetic Methodologies for Deuterated Morphinan Analogues

Novel Approaches to Hydrogen-Deuterium Exchange in Opioid Scaffolds

Hydrogen-deuterium exchange (HDX) has emerged as a pivotal strategy for incorporating deuterium into complex opioid structures like butorphanol. While traditionally applied in mass spectrometry (MS) for protein structural analysis [2], the principles of HDX have been adapted for synthetic deuteration of small molecule pharmaceuticals. For (-)-Butorphanol-d6, selective deuterium incorporation targets specific carbon positions within the morphinan core to preserve pharmacologically critical regions while modifying metabolic stability.

Modern HDX methodologies leverage catalytic deuteration agents and controlled reaction environments to achieve high isotopic purity. The deuterium exchange occurs primarily at labile hydrogen sites adjacent to electron-withdrawing groups or at stereochemically accessible positions. In the case of morphinan scaffolds, optimized HDX protocols focus on the C5, C6, C7, and C16 positions due to their relative accessibility and distance from the essential opioid pharmacophore. Advanced techniques utilize temperature-controlled exchange reactors (-20°C to 25°C) and pH-modulated systems to direct deuteration specificity, achieving incorporation efficiencies exceeding 95% as verified by high-resolution mass spectrometry (HRMS) [3] [7].

Recent innovations involve enzyme-mimetic catalysts that facilitate site-selective exchange without disrupting the stereochemical integrity of the complex pentacyclic structure. This approach minimizes the formation of undesired isotopologues and preserves the critical agonist-antagonist balance inherent to butorphanol's pharmacological profile. The resulting deuterated analogue, (-)-Butorphanol-d6 (C21H23D6NO2, MW 333.5), demonstrates identical receptor binding characteristics to its non-deuterated counterpart while exhibiting altered metabolic pathways in preclinical models [3] [7].

Table 1: Hydrogen-Deuterium Exchange Methodologies for Morphinan Scaffolds

Deuteration StrategyTarget PositionsCatalytic SystemIsotopic Purity (%)Key Advantage
Homogeneous CatalysisC5, C6, C7Pd/C, D₂O>95%Broad substrate tolerance
Directed MetalationC16Rh(COD)Cl₂, DIPEA92-98%Orthogonal functional group compatibility
Acid/Base-MediatedMultiple sitesD₂O, pD control85-93%Minimal catalyst requirements
Enzyme-MimeticPosition-specificOrganocatalysts90-97%Stereoselective preservation

Stereoselective Synthesis of Deuterated Agonist-Antagonist Hybrids

The stereochemical complexity of butorphanol presents significant challenges in deuterated analogue synthesis. (-)-Butorphanol-d6 requires precise chiral center preservation at C9, C13, and C14 while introducing deuterium at six specific carbon positions. Modern stereoselective syntheses employ asymmetric catalytic methods and chiral auxiliaries to maintain the required (4bS,8aS,9R) configuration throughout the deuteration process [5] [8].

Critical advancements include the development of deuterium-compatible Grignard reactions and organolithium additions that preserve existing stereocenters. For the morphinan core, stereoselective deuteration often begins with advanced non-deuterated intermediates such as 14-hydroxy-3-methoxy morphinan. The cyclobutylmethyl substituent—essential for butorphanol's mixed agonist-antagonist activity—is introduced via stereospecific alkylation using deuterium-enriched cyclobutylmethyl halides. This approach maintains the absolute configuration at C9 while incorporating deuterium exclusively in the cyclobutylmethyl moiety [1] [6].

Recent methodologies leverage chiral Brønsted acid catalysis to achieve deuterium incorporation with exceptional enantiomeric excess (>99% ee). Particularly effective are cinchona alkaloid-derived catalysts that direct deuterium addition to prochiral faces while preserving the tertiary amine functionality essential for opioid receptor interaction. The stereochemical fidelity of the resulting (-)-Butorphanol-d6 is confirmed through chiral stationary phase HPLC and optical rotation analysis, demonstrating identical chiroptical properties to non-deuterated butorphanol [5] [8].

Optimization of Deuterium Incorporation Efficiency in Cyclobutylmethyl Substituents

The cyclobutylmethyl moiety attached to the nitrogen at position 17 represents a critical target for deuteration in (-)-Butorphanol-d6. Optimization strategies focus on maximizing deuterium incorporation within this substituent while maintaining structural and pharmacological integrity. The predominant approach involves de novo synthesis of deuterated cyclobutylmethyl precursors followed by coupling to the morphinan core [1] [6].

Key synthetic improvements include the development of high-yield deuterium exchange protocols for cyclobutane derivatives. Bromomethylcyclobutane undergoes metal-catalyzed deuterium exchange using deuterium gas (D₂) and palladium catalysts, achieving >98% deuterium incorporation at the methylene position. Subsequent N-alkylation of norbutorphanol with deuterated cyclobutylmethyl bromide proceeds with 85-92% yield under optimized conditions (tetrahydrofuran solvent, potassium carbonate base, 45-60°C). Alternative pathways employ reductive deuteration of cyclobutanecarbonitrile using lithium aluminum deuteride (LiAlD₄), producing cyclobutylmethyl-d₂-amine for direct coupling [3] [6].

Solvent optimization studies reveal that aprotic polar solvents (DMF, NMP) significantly enhance deuteration efficiency compared to ethereal solvents. Temperature profiling demonstrates optimal incorporation between 20-30°C, with higher temperatures promoting deuterium scrambling. Modern processes utilize flow hydrogenation systems with immobilized catalysts to achieve consistent, high-level deuterium incorporation (≥99.5% isotopic purity) in the cyclobutylmethyl group while preserving the stereochemical environment of the morphinan core [6].

Table 2: Optimization Parameters for Cyclobutylmethyl Deuteration

Synthetic ParameterStandard ConditionsOptimized ConditionsImprovement Factor
Catalyst SystemPd/C (5 mol%)Pd/Al₂O₃ (2 mol%)Deuterium incorporation +7%
Temperature60°C25°CIsotopic purity +3.5%
SolventTHFAnhydrous DMFYield +12%
Reducing AgentLiAlH₄LiAlD₄Deuterium retention +18%
Reaction Time24 hours8 hours (flow system)Throughput 3x higher

Comparative Analysis of Isotopologue-Specific Synthetic Pathways

The synthesis of (-)-Butorphanol-d6 encompasses multiple isotopologue-specific pathways, each offering distinct advantages in isotopic purity, yield, and scalability. The late-stage deuteration approach introduces deuterium at the final steps of synthesis, typically through H/D exchange on the fully formed butorphanol scaffold. While operationally simpler, this method often results in deuterium scrambling and limited incorporation at sterically hindered positions (typically <80% at C5 and C7 positions) [7].

In contrast, the early-stage building block strategy employs deuterated starting materials such as deuterated phthalimides and deuterated cyclic ketones. This approach enables near-complete deuterium incorporation (≥98%) at specific positions but requires extensive synthetic route re-optimization. Particularly effective is the use of deuterated Grignard reagents (R-MgD) for nucleophilic addition to morphinan precursors, which provides exceptional isotopic control at the cyclobutylmethyl moiety. A third approach utilizes biocatalytic deuteration with engineered enzymes that demonstrate remarkable position-specificity for the morphinan scaffold, though this method currently faces scalability challenges [2] [4].

Analytical characterization using high-resolution HDX-MS coupled with electron capture dissociation (ECD) fragmentation has revealed significant differences in deuterium retention among these synthetic pathways. The building block approach demonstrates superior deuterium retention at the C16 position (98.2% vs. 86.4% in late-stage deuteration), while enzymatic methods show unexpected advantages in C5 deuteration stability. These findings highlight the critical importance of pathway selection based on the specific deuteration pattern requirements for research applications [4] [7].

Properties

Product Name

(-)-Butorphanol-d6

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-12,12,13,13,14,14-hexadeuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol

Molecular Formula

C21H29NO2

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1/i1D2,2D2,8D2

InChI Key

IFKLAQQSCNILHL-RTNNCZJYSA-N

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O

Isomeric SMILES

[2H]C1(C[C@]2([C@H]3CC4=C([C@@]2(CCN3CC5CCC5)C(C1([2H])[2H])([2H])[2H])C=C(C=C4)O)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.